molecular formula C12H24 B1597338 1,4-Diisopropylcyclohexane CAS No. 22907-72-8

1,4-Diisopropylcyclohexane

Cat. No. B1597338
CAS RN: 22907-72-8
M. Wt: 168.32 g/mol
InChI Key: GMUJGUXGVJZHSK-UHFFFAOYSA-N
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Description

1,4-Diisopropylcyclohexane is a chemical compound with the molecular formula C12H24 . It is also known by other names such as 1,4-Bis(1-methylethyl)cyclohexane, 1,4-bis(propan-2-yl)cyclohexane, and 1,4-Diisopropyl cyclohexane .


Molecular Structure Analysis

The molecular structure of 1,4-Diisopropylcyclohexane consists of a cyclohexane ring with two isopropyl groups attached at the 1 and 4 positions . The molecular weight of this compound is 168.319 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Diisopropylcyclohexane include its molecular formula (C12H24), average mass (168.319 Da), and monoisotopic mass (168.187805 Da) . More detailed properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Flame Retardant Properties

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), a compound closely related to 1,4-Diisopropylcyclohexane, is primarily used as an additive flame retardant. The compound has been identified in the Canadian Arctic beluga, suggesting its widespread environmental presence. Notably, TBECH consists of two main diastereoisomers, which are thermally sensitive and can easily interconvert at high temperatures (Tomy et al., 2008).

Catalytic Applications

The preparation of [2,5-Diisopropylcyclohexane-1,4- bis(indenyl)]titanium Dichloride from a 1,4-diisopropylcyclohexane derivative has been shown to be effective as a catalyst for enantioselective pinacol coupling reactions. This indicates potential applications of 1,4-diisopropylcyclohexane derivatives in asymmetric synthesis and catalysis (Halterman et al., 2000).

Environmental Impact and Analysis

Research has shown that derivatives of 1,4-Diisopropylcyclohexane, such as 1,4-dimethylcyclohexane, can absorb oxygen and undergo various oxidation processes. These findings are crucial for understanding the environmental impact and degradation pathways of these compounds (Chavanne & Bode, 1930).

Application in Polymer Chemistry

1,4-Diisopropylcyclohexane derivatives have been used in the development of poly(arylene dienylene)s through an acid-catalyzed deprotection-elimination reaction of precursor polymers. This highlights their application in the synthesis and patterning of luminescent conjugated polymers (Bouffard et al., 2010).

Safety And Hazards

1,4-Diisopropylcyclohexane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

1,4-di(propan-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-9(2)11-5-7-12(8-6-11)10(3)4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUJGUXGVJZHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177450
Record name 1,4-Di-isopropylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diisopropylcyclohexane

CAS RN

22907-72-8
Record name 1,4-Bis(1-methylethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22907-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Di-isopropylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Di-isopropylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CP Harris - 1917 - books.google.com
ACKNOWLEDGMENT. The author desires to thank Professor MT Bogert, under whose guidance this work was initiated and completed, for his interest, patience and kind encouragement…
Number of citations: 2 books.google.com
LE Caceres-Martinez, JS Lopez, RA Dagle, R Gillespie… - Fuel, 2024 - Elsevier
This work focuses on the influence of adding various cyclohexanes on the volumetric and gravimetric energy content, density, and kinematic viscosity of Jet A. Mixtures of Jet-A and …
Number of citations: 3 www.sciencedirect.com
J Heyne, D Bell, J Feldhausen, Z Yang, R Boehm - Fuel, 2022 - Elsevier
Already low volume (<1mL) test methods facilitate the development of sustainable aviation fuel platforms and higher fidelity computational methods. Here a novel technique with two-…
Number of citations: 22 www.sciencedirect.com
B Hao, MJ Gunaratna, M Zhang… - Journal of the …, 2016 - ACS Publications
A new class of poly-N-vinylpyrrolidinones containing an asymmetric center at C5 of the pyrrolidinone ring were synthesized from l-amino acids. The polymers, particularly 17, were used …
Number of citations: 47 pubs.acs.org
E Eckert, T Vaněk, Z Bělohlav, P Zámostný - Fuel, 2012 - Elsevier
Petroleum fractions are typical complex mixtures. For the simulation of petroleum refining processes they are characterized by substitute mixtures. In this contribution the traditional …
Number of citations: 13 www.sciencedirect.com
E Eckert, T Vaněk - Chemical Papers, 2009 - Springer
Complex mixtures, particularly petroleum fractions, usually need to be suitably modeled before providing the simulation and other types of chemical engineering calculations. The most …
Number of citations: 14 link.springer.com
TF Gardler - 2014 - search.proquest.com
This research proposes that analysis of greater depth can be performed on fuels to help understand their composition better than what is currently performed. At present, there is a …
Number of citations: 2 search.proquest.com
EW Kinuthia - 2019 - ir-library.egerton.ac.ke
Due to the high bills involved in the importation of modern medicinal drugs, about 80% of the African population use traditional medicine from plants to treat common infectious diseases …
Number of citations: 1 ir-library.egerton.ac.ke
VK Ahluwalia, VK Ahluwalia - Stereochemistry of Organic Compounds, 2022 - Springer
Stereochemistry of Organic Compounds Containing Carbon–Carbon Single Bonds (Hydrocarbons) | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart …
Number of citations: 0 link.springer.com

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